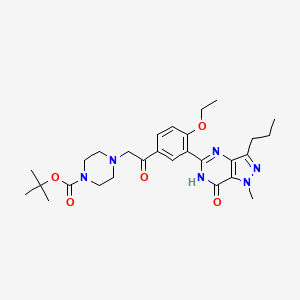
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a chemical compound with the molecular formula C14H26OSi and a molecular weight of 238.44 g/mol . This compound is characterized by the presence of an ethynyl group and a triisopropylsilyloxy group attached to a cyclopropane ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
準備方法
The synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethynyl and triisopropylsilyloxy groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
化学反応の分析
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl and triisopropylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is used in various scientific research applications, including:
Biology: Researchers use this compound to investigate the biological activity of cyclopropane-containing molecules.
Medicine: Although not used therapeutically, it is studied for its potential pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the triisopropylsilyloxy group provides steric hindrance and stability to the molecule. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane can be compared with other similar compounds, such as:
1-Ethynylcyclopropane: Lacks the triisopropylsilyloxy group, making it less stable and more reactive.
1-(Triisopropylsilyloxy)cyclopropane: Does not contain the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-1-(trimethylsilyloxy)cyclopropane: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group, affecting its steric properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it valuable for specific research applications.
特性
IUPAC Name |
(1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26OSi/c1-8-14(9-10-14)15-16(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIKKDVQALCGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
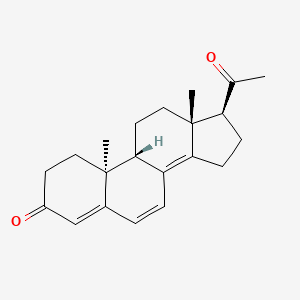
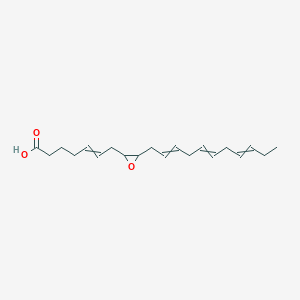
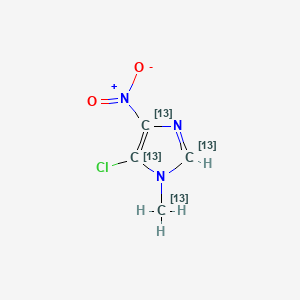
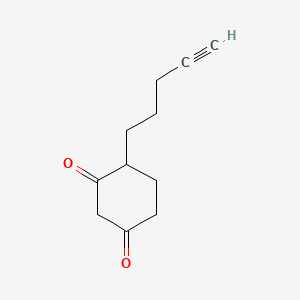
![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

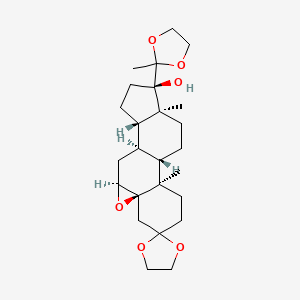
![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
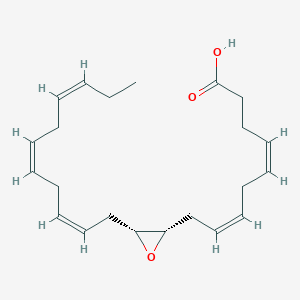
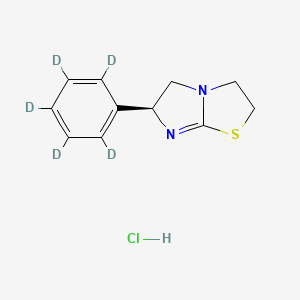
![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)
